(+/-)-6-Methylnicotine

Catalog No.
S8080547
CAS No.
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-6-Methylnicotine

Product Name

(+/-)-6-Methylnicotine

IUPAC Name

2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

SWNIAVIKMKSDBJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C2CCCN2C

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2C

(+/-)-6-Methylnicotine (CAS 101540-79-8) is a synthetic, racemic pyridine alkaloid characterized by the addition of a methyl group at the 6-position of the pyridine ring. In industrial and pharmacological procurement, it serves as a quantified, higher-potency analog to standard (S)-nicotine. The racemic mixture provides a cost-effective baseline for nicotinic acetylcholine receptor (nAChR) research, inhalation toxicology, and the development of synthetic alkaloid formulations. Its physicochemical properties, including lipophilicity and volatility, closely mirror those of natural nicotine, making it highly processable in standard propylene glycol and vegetable glycerin (PG/VG) matrices. However, its distinct pharmacological and metabolic profile necessitates precise analytical standards for comparative evaluation [1].

Utilizing standard (S)-nicotine or other generic analogs as a substitute for (+/-)-6-Methylnicotine fundamentally compromises studies requiring specific neuropharmacological or metabolic endpoints. The 6-methyl substitution significantly alters the molecule's binding affinity at α4β2 nAChR subtypes and its in vivo toxicity profile, rendering baseline nicotine data inapplicable for dosing or safety assessments [1]. Furthermore, (+/-)-6-Methylnicotine undergoes a divergent metabolic pathway that does not yield cotinine, the standard biomarker for nicotine exposure. Consequently, substituting standard nicotine in pharmacokinetic or biomonitoring assays will result in a failure to accurately track the distinct oxidative metabolites specific to 6-methylated analogs, invalidating exposure and toxicological models [2].

Aerosol Transfer Efficiency in PG/VG Formulations

In comparative evaluations of freebase alkaloids in standard electronic delivery systems, (+/-)-6-Methylnicotine demonstrates aerosol transfer dynamics highly analogous to natural nicotine. Quantitative testing of freebase forms in propylene glycol and vegetable glycerin (PG/VG) formulations showed that 6-methylnicotine achieved an aerosol transfer efficiency of 82.5 ± 2.9%, compared to 85.6 ± 0.6% for pharmaceutical-grade (S)-nicotine [1]. This near-parity in vaporization mechanics confirms that 6-methylnicotine can be processed using existing thermal delivery parameters.

Evidence DimensionAerosol transfer efficiency
Target Compound Data82.5 ± 2.9% transfer efficiency
Comparator Or Baseline(S)-Nicotine freebase (85.6 ± 0.6%)
Quantified Difference3.1% reduction in transfer efficiency, establishing statistical comparability
ConditionsPG/VG e-liquid formulation in standard electronic delivery systems

Allows formulation scientists to utilize (+/-)-6-Methylnicotine as a drop-in material for aerosol studies without re-engineering thermal delivery hardware.

Nicotinic Receptor Binding Potency and Efficacy

The addition of the 6-methyl group fundamentally alters the compound's interaction with nicotinic acetylcholine receptors, particularly the α4β2 subtype. Pharmacological assays indicate that 6-methylnicotine is up to 3 times more potent than [3H]nicotine in displacing ligands from rat brain membranes and inducing functional physiological responses [1]. This amplified receptor affinity requires researchers to recalibrate concentration curves when transitioning from standard nicotine to 6-methylated analogs.

Evidence DimensionReceptor binding potency and functional efficacy
Target Compound DataUp to 3-fold higher displacement potency
Comparator Or Baseline(S)-Nicotine (1x baseline)
Quantified DifferenceUp to 3-fold increase in displacement potency and functional response
ConditionsIn vitro rat brain membrane binding assays

Dictates the procurement of (+/-)-6-Methylnicotine for neuropharmacological models requiring high-affinity nAChR agonists at lower concentration thresholds.

Acute Toxicity and Lethal Dose (LD50) Thresholds

Toxicological assessments demonstrate a marked divergence in acute toxicity between 6-methylnicotine and standard nicotine. In vivo models report that the LD50 for 6-methylnicotine is approximately 190 µg/kg, compared to 422 µg/kg for nicotine, representing a 1.5 to 3-fold increase in acute toxicity [1]. This quantified reduction in the lethal dose threshold necessitates stringent adjustments to acute reference doses (ARfD) and handling protocols in laboratory environments.

Evidence DimensionAcute in vivo toxicity (LD50)
Target Compound Data~190 µg/kg
Comparator Or Baseline(S)-Nicotine (~422 µg/kg)
Quantified Difference1.5 to 3-fold reduction in LD50 threshold
ConditionsIn vivo mammalian toxicity models

Critical for toxicology and safety assessment laboratories that must establish accurate dosing and exposure limits for synthetic alkaloid panels.

Metabolic Divergence and Biomarker Formation

Unlike (S)-nicotine, which is primarily metabolized into cotinine, 6-methylnicotine exhibits a divergent oxidative metabolic pathway. Liquid chromatography–high resolution mass spectrometry (LC-HRMS) of urine from mammalian models exposed to 6-methylnicotine confirms the complete absence of cotinine formation, yielding distinct, novel oxidative metabolites instead [1]. This 100% divergence in primary biomarker generation prevents cross-reactivity in standard nicotine exposure assays.

Evidence DimensionPrimary oxidative metabolite formation
Target Compound Data0% cotinine formation; distinct oxidative metabolites
Comparator Or Baseline(S)-Nicotine (Primary metabolite is cotinine)
Quantified Difference100% divergence in primary biomarker identity
ConditionsLC-HRMS analysis of mammalian urine post-exposure

Enables pharmacokinetic researchers to precisely differentiate synthetic analog exposure from traditional nicotine exposure in complex biological matrices.

Inhalation Toxicology and Aerosol Formulation Testing

Due to its validated 82.5% aerosol transfer efficiency in PG/VG matrices, (+/-)-6-Methylnicotine is procured by inhalation toxicology labs as a direct comparator for synthetic e-liquid emissions. It allows researchers to model the thermal degradation and delivery mechanics of highly potent synthetic alkaloids using the same hardware and parameters established for standard nicotine [1].

Development of High-Affinity nAChR Agonist Models

The up to 3-fold increase in binding potency at α4β2 receptors makes this racemic compound essential for neuropharmacological research. Laboratories studying receptor saturation, dopamine release pathways, and competitive binding kinetics utilize (+/-)-6-Methylnicotine to establish baseline functional responses for 6-substituted pyridine alkaloids [2].

Differentiated Pharmacokinetic and Biomonitoring Assays

Because (+/-)-6-Methylnicotine does not metabolize into cotinine, it is utilized as a critical reference standard in pharmacokinetic screening. Analytical laboratories procure this compound to develop and validate LC-MS/MS methods capable of distinguishing synthetic analog exposure from conventional nicotine use in biological samples [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

176.131348519 g/mol

Monoisotopic Mass

176.131348519 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

Explore Compound Types